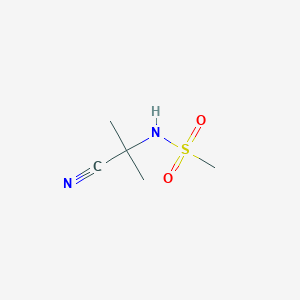
Methanesulfonamide, N-(1-cyano-1-methylethyl)-
Descripción general
Descripción
“Methanesulfonamide, N-(1-cyano-1-methylethyl)-” is a chemical compound with the CAS Number: 103472-14-6 . It has a molecular weight of 162.21 and is extensively used in scientific research due to its versatile properties. It is a valuable tool in various industries, including pharmaceuticals, organic synthesis, and material sciences.
Synthesis Analysis
The synthesis of “Methanesulfonamide, N-(1-cyano-1-methylethyl)-” can be achieved from Methanesulfonyl chloride and 2-AMINO-2-METHYL-PROPIONITRILE .Molecular Structure Analysis
The molecular formula of “Methanesulfonamide, N-(1-cyano-1-methylethyl)-” is C5H10N2O2S . The InChI Code is 1S/C5H10N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,1-3H3 .Physical And Chemical Properties Analysis
“Methanesulfonamide, N-(1-cyano-1-methylethyl)-” is a powder with a melting point of 72-74°C . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Organic Synthesis
N-(1-cyano-1-methylethyl)methanesulfonamide: is a valuable intermediate in organic synthesis. Its functional groups make it a versatile reagent for constructing various chemical structures. For instance, it can be used to synthesize heterocyclic compounds that are prevalent in many pharmaceuticals . The cyano and sulfonamide groups can act as electrophiles or nucleophiles in chemical reactions, enabling the formation of complex molecules.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the development of new drugs. Its structure is conducive to modifications that can lead to the discovery of novel therapeutic agents with potential activity against a range of diseases . Researchers can leverage its reactivity to create diverse libraries of compounds for high-throughput screening.
Material Science
The compound’s unique properties are explored in material science for the development of new materials with specific characteristics. Its ability to undergo polymerization and its reactivity with various monomers can lead to the creation of new polymeric materials, which could have applications in biodegradable plastics, coatings, and adhesives .
Analytical Chemistry
N-(1-cyano-1-methylethyl)methanesulfonamide: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and stability under various conditions make it suitable for use in calibrating instruments like HPLC and LC-MS, ensuring accurate measurements in chemical analyses .
Agrochemical Research
This compound’s derivatives may be investigated for their potential use in agrochemicals. Its chemical structure allows for the synthesis of compounds that could act as herbicides, pesticides, or fertilizers, contributing to the development of more efficient and environmentally friendly agricultural products .
Biochemistry Studies
In biochemistry, N-(1-cyano-1-methylethyl)methanesulfonamide can be used to study enzyme-substrate interactions. Its structural features allow it to mimic certain biological molecules, making it useful in probing the mechanisms of enzyme action and inhibition .
Chemical Education
Due to its reactivity and the presence of multiple functional groups, this compound is an excellent subject for chemical education. It can be used to demonstrate various organic reactions and synthesis strategies in academic settings, helping students understand practical applications of organic chemistry .
Environmental Chemistry
Finally, the compound’s role in environmental chemistry is noteworthy. It can be used in the synthesis of chemicals that help in the remediation of pollutants. Its derivatives might be effective in breaking down toxic substances or in the development of sensors for detecting environmental contaminants .
Safety and Hazards
The safety information for “Methanesulfonamide, N-(1-cyano-1-methylethyl)-” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXUNXWGAUQSNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445976 | |
| Record name | Methanesulfonamide, N-(1-cyano-1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)methanesulfonamide | |
CAS RN |
103472-14-6 | |
| Record name | Methanesulfonamide, N-(1-cyano-1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-cyano-1-methylethyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)





![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)




